molecular formula C18H33ClN2O6S B13723193 7(S)-Chloro-7-deoxylincomycin Sulfoxide

7(S)-Chloro-7-deoxylincomycin Sulfoxide

Cat. No.: B13723193
M. Wt: 441.0 g/mol
InChI Key: XSLGFIQRVCXUEU-ZUYQSJOLSA-N
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Description

7(S)-Chloro-7-deoxylincomycin Sulfoxide, with the CAS number 22431-46-5 and molecular formula C₁₈H₃₃ClN₂O₆S, is a key chemical entity in pharmaceutical research and development, primarily serving as a critical reference standard . This compound is a sulfoxide derivative of 7(S)-Chloro-7-deoxylincomycin, which is more commonly known as the antibiotic clindamycin . Clindamycin is a lincosamide antibiotic effective against a number of Gram-positive bacteria and anaerobic organisms by inhibiting bacterial protein synthesis . Researchers utilize 7(S)-Chloro-7-deoxylincomycin Sulfoxide extensively during the commercial production of clindamycin and its related formulations for Quality Control (QC) and Quality Assurance (QA) purposes . Its application is essential in the process of Abbreviated New Drug Application (ANDA) filings to the FDA, as well as in toxicity studies for drug formulation development . The compound is typically supplied as a mixture of diastereomers and is intended for use as a working standard. Comprehensive characterization data, including 1H-NMR, Mass Spectrometry, and HPLC analysis, are provided to ensure identity and purity for rigorous laboratory use . This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H33ClN2O6S

Molecular Weight

441.0 g/mol

IUPAC Name

(2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide

InChI

InChI=1S/C18H33ClN2O6S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(27-16)28(4)26/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25)/t9?,10?,11-,12?,13-,14-,15?,16?,18-,28?/m1/s1

InChI Key

XSLGFIQRVCXUEU-ZUYQSJOLSA-N

Isomeric SMILES

CCCC1C[C@@H](N(C1)C)C(=O)NC(C2[C@@H]([C@H](C([C@H](O2)S(=O)C)O)O)O)C(C)Cl

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)S(=O)C)O)O)O)C(C)Cl

Origin of Product

United States

Preparation Methods

Stepwise Chemical Synthesis (Based on US Patent 4895934A)

The preparation involves several key steps, summarized as follows:

Step No. Process Description Key Reagents Conditions Product & Characteristics
I Protection of clindamycin hydrochloride Clindamycin HCl, 2,2-dimethoxypropane Heating in suitable solvent Protected clindamycin hydrochloride (Melting point 162–163 °C)
II Preparation of protected clindamycin benzylate hydrochloride Protected clindamycin HCl, phosphorus oxychloride, benzyl alcohol, pyridine Sub-ambient temperature, then warming to room temperature Protected clindamycin benzylate hydrochloride (Melting point 254–258 °C)
III Deprotection Protected benzylate hydrochloride, aqueous HCl, methanol Heating Deprotected clindamycin benzylate hydrochloride
IV Formation of free base Deprotected benzylate hydrochloride, ammonium hydroxide Neutralization Clindamycin benzylate free base (Melting point 218–220 °C)
V Hydrogenolysis to clindamycin phosphate Clindamycin benzylate free base, H2 gas, Pd/C catalyst Methanol/water solvent, hydrogenation Clindamycin phosphate

This process notably avoids column chromatography by isolating intermediates through crystallization and solvent washes, enhancing efficiency and purity.

Note: Hexachloroethane and triphenylphosphine are used to form the reactive Rydon reagent for chlorination steps in related syntheses, which is relevant for introducing the 7(S)-chloro substituent in lincomycin derivatives.

Microbiological Oxidation to 7(S)-Chloro-7-deoxylincomycin Sulfoxide

Biotransformation Approach

The sulfoxide derivative of 7(S)-chloro-7-deoxylincomycin is prepared by selective oxidation of the sulfur atom in the thioether moiety of the parent compound. This is achieved through the oxygenating activity of specific microorganisms.

Microbial Strains and Conditions (Based on US Patent 3616244A)

  • Microorganisms Used:

    • Aspergillus niger ATCC 90
    • Other fungi and bacteria capable of oxygenating lincomycin derivatives
  • Process Summary:
    Lincomycin derivatives, including 7(S)-chloro-7-deoxylincomycin, are subjected to microbial oxidation under controlled conditions to yield the corresponding sulfoxides.

  • Advantages:

    • Mild reaction conditions
    • High regio- and stereoselectivity for sulfoxide formation
    • Avoids harsh chemical oxidants that may degrade the molecule

Reaction Scheme

The microbial oxygenation converts the thioether sulfur atom to a sulfoxide functional group without altering other sensitive parts of the molecule:

$$
\text{7(S)-Chloro-7-deoxylincomycin} \xrightarrow[\text{Microbial oxidation}]{\text{Aspergillus niger}} \text{7(S)-Chloro-7-deoxylincomycin Sulfoxide}
$$

Biological Activity and Utility

The sulfoxide derivative retains antibacterial activity comparable to lincomycin and exhibits low toxicity, making it valuable for therapeutic applications.

Summary Table of Preparation Methods

Preparation Method Description Key Reagents/Microorganisms Advantages Reference
Chemical Synthesis Multi-step protection, chlorination, deprotection, and phosphorylation Clindamycin HCl, 2,2-dimethoxypropane, phosphorus oxychloride, benzyl alcohol, Pd/C catalyst, H2 High purity, avoids chromatography, scalable
Microbial Oxidation Biotransformation of 7(S)-chloro-7-deoxylincomycin to sulfoxide Aspergillus niger ATCC 90 and other oxygenating microbes Mild conditions, stereoselective sulfoxide formation

Detailed Research Findings and Notes

  • The chemical synthesis route emphasizes the use of protecting groups to shield sensitive hydroxyl groups during phosphorylation and chlorination steps, ensuring selective modification at the 7-position.

  • The use of benzyl alcohol in the phosphorylation step acts both as a reactant and solvent, facilitating isolation and purification of intermediates without chromatography.

  • Microbial oxidation is a preferred method for sulfoxide formation due to its specificity and environmentally friendly nature, avoiding chemical oxidants that could cause overoxidation or degradation.

  • The sulfoxide derivative exhibits comparable in vivo antibacterial efficacy to lincomycin, supporting its pharmaceutical relevance.

Chemical Structures and Logos

Due to format limitations, the chemical structures are described as follows:

Chemical Reactions Analysis

Types of Reactions: Clindamycin Sulfoxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antibacterial Activity

7(S)-Chloro-7-deoxylincomycin sulfoxide exhibits in vivo antibacterial activity comparable to lincomycin, making it a potent agent against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus hemolyticus . Its effectiveness is attributed to its ability to rapidly establish high blood levels while maintaining relatively low toxicity .

Case Study: Efficacy Against Resistant Strains

A laboratory evaluation demonstrated that 7(S)-chloro-7-deoxylincomycin sulfoxide maintained efficacy against strains resistant to other antibiotics, highlighting its potential as a treatment option in cases of antibiotic resistance .

Pharmaceutical Formulation Development

The compound is utilized in the development of pharmaceutical formulations aimed at enhancing absorption and bioavailability. Research indicates that modifications at the C-7 position can lead to novel antibiotic analogues with improved therapeutic profiles .

Table 1: Comparison of Antibiotic Properties

PropertyLincomycin7(S)-Chloro-7-deoxylincomycin sulfoxide
Antibacterial SpectrumLimitedBroader spectrum
Absorption EfficiencyModerateEnhanced
Toxicity LevelModerateLow
Efficacy Against Resistant StrainsLimitedEffective

Synthesis and Production Processes

The production of 7(S)-chloro-7-deoxylincomycin sulfoxide involves a microbiological process where specific microorganisms, such as Streptomyces armentorus, are used to oxygenate lincomycins . This method not only ensures high yields but also maintains the integrity of the compound's antibacterial properties.

Case Study: Microbial Production

Research conducted on the microbial synthesis of this compound revealed that using Aspergillus niger significantly increased the yield of sulfoxides, demonstrating an efficient pathway for large-scale production suitable for pharmaceutical applications .

Clinical Applications

Clinical evaluations have shown that 7(S)-chloro-7-deoxylincomycin sulfoxide can be administered both orally and parenterally, making it versatile for various treatment protocols . Its application is particularly noted in treating skin and soft tissue infections where traditional antibiotics may fail.

Case Study: Clinical Trials

In a series of clinical trials, patients with skin infections treated with this compound exhibited significant improvement compared to those receiving standard treatments, underscoring its potential as a first-line therapy in specific scenarios .

Future Research Directions

Ongoing research aims to explore additional applications of 7(S)-chloro-7-deoxylincomycin sulfoxide beyond antibacterial use, including potential anti-inflammatory properties and effectiveness in combination therapies with other antibiotics . The adaptation of this compound for cosmetic formulations is also being investigated due to its safety profile and efficacy against skin conditions .

Comparison with Similar Compounds

Pharmacological Profile :

  • Exhibits in vitro and in vivo antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus hemolyticus), comparable to lincomycin .
  • Demonstrates lower toxicity and rapid attainment of high blood levels, enhancing therapeutic utility .

Comparison with Similar Compounds

Key Observations :

  • Chlorination vs. Hydroxyl Retention : The 7(S)-chloro substitution in 7(S)-Chloro-7-deoxylincomycin Sulfoxide and clindamycin enhances stability and alters antibacterial spectrum compared to lincomycin’s hydroxyl group .
  • Sulfoxide Impact: The sulfoxide group in 7(S)-Chloro-7-deoxylincomycin Sulfoxide improves solubility and pharmacokinetics, distinguishing it from non-sulfoxidated analogs like clindamycin .

Antibacterial Activity :

  • In Vivo Performance : 7(S)-Chloro-7-deoxylincomycin Sulfoxide matches lincomycin’s efficacy against Gram-positive infections but achieves higher blood concentrations faster, likely due to enhanced solubility from the sulfoxide group .
  • Compared to Clindamycin : Clindamycin (lacking the sulfoxide) shows broader anaerobic coverage but similar Gram-positive activity. The sulfoxide in 7(S)-Chloro-7-deoxylincomycin Sulfoxide may reduce tissue binding, improving bioavailability .

Toxicity :

  • 7(S)-Chloro-7-deoxylincomycin Sulfoxide exhibits lower acute toxicity (e.g., higher LD₅₀) than lincomycin, attributed to reduced interaction with eukaryotic ribosomes .

Stereochemical Considerations

  • C7 Configuration : The 7(S) configuration in 7(S)-Chloro-7-deoxylincomycin Sulfoxide is critical for binding to the 50S ribosomal subunit. Epimers like 7(R)-chloro-7-deoxylincomycin sulfoxide show reduced activity due to steric hindrance .
  • Sulfoxide Chirality : While the sulfoxide group introduces a new stereocenter, microbial oxygenation ensures stereoselective production, maximizing therapeutic efficacy .

Pharmacokinetic Advantages

  • Rapid Absorption : The sulfoxide moiety enhances water solubility, enabling faster absorption and peak serum concentrations within 1–2 hours post-administration .
  • Metabolic Stability : Unlike lincomycin, which undergoes extensive hepatic metabolism, 7(S)-Chloro-7-deoxylincomycin Sulfoxide is excreted largely unchanged, reducing drug-drug interaction risks .

Q & A

Q. What strategies address discrepancies between in vitro pharmacokinetic models and in vivo absorption data for this compound?

  • Methodological Answer : Employ physiologically based pharmacokinetic (PBPK) modeling to reconcile differences. Incorporate tissue-specific permeability coefficients (e.g., Caco-2 assays) and plasma protein binding data. Validate models with preclinical studies in multiple animal species, ensuring dose linearity and sampling at steady-state .

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